3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-9-13(2)19(18-12)17(20)11-21-16-8-7-14-5-3-4-6-15(14)10-16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYSNWFTWQCNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=CC3=CC=CC=C3C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural, Conformational, and Tautomeric Analysis
No specific ¹H, ¹³C, or ¹⁵N NMR data has been reported for 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole in the available literature. Therefore, a detailed analysis of its chemical shifts, coupling constants, molecular connectivity, stereochemistry, or potential tautomerism based on experimental NMR studies cannot be provided.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Published IR and UV-Vis spectra for this compound are not available. An analysis of its functional groups through vibrational spectroscopy or the study of its electronic transitions is therefore not possible.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
There is no available mass spectrometry data for this compound. As a result, its molecular weight confirmation and an analysis of its specific fragmentation pattern under mass spectrometric conditions cannot be detailed.
Single Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination and Intermolecular Interactions
A crystal structure for this compound has not been deposited in crystallographic databases. A definitive determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions, is not possible without experimental SCXRD data.
Analysis of Molecular Conformation and Torsion Angles in the Crystalline State
In the crystalline form, the molecule adopts a specific conformation defined by the spatial arrangement of its constituent rings and functional groups. The pyrazole (B372694) ring, substituted with two methyl groups, is essentially planar. The acetyl linker connects this heterocyclic core to the naphthyloxy moiety. The orientation of these fragments relative to one another is described by key torsion angles.
Table 1: Selected Torsion Angles in Pyrazole Derivatives
| Compound | Torsion Angle | Value (°) |
|---|---|---|
| 3,5-dimethyl-1-phenyl-1H-4-pyrazole-3-carboxaldehyde | N2—N1—C7—C8 | -112.1 (3) |
| 3,5-dimethyl-1-phenyl-1H-4-pyrazole-3-carboxaldehyde | C2—C3—C6—O1 | -0.4 (5) |
Characterization of Supramolecular Assembly and Hydrogen Bonding Networks
The crystal packing of this compound is directed by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors like N-H or O-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. nih.gov These interactions, along with π-π stacking, are crucial in forming the three-dimensional supramolecular architecture. nih.gov
In many pyrazole-containing crystal structures, molecules are linked into chains, dimers, or more complex networks through these hydrogen bonds. nih.govnih.gov For example, in 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds to form a three-dimensional network, which is further stabilized by weak C-H···O interactions. nih.gov The N2 atom of the pyrazole ring often acts as a hydrogen bond acceptor. nih.gov The oxygen atom of the carbonyl group in the acetyl linker of the title compound is also a potential hydrogen bond acceptor site.
Furthermore, π-π stacking interactions between the aromatic pyrazole and naphthalene (B1677914) rings of adjacent molecules can contribute significantly to the crystal's stability. nih.gov The centroid-to-centroid distances for such interactions are typically in the range of 3.4 to 3.8 Å. nih.gov
Table 2: Hydrogen Bond Geometry in Related Pyrazole Compounds
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | N1—H1A···O1 | 0.86 | 2.10 | 2.936 (3) | 164 |
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide | N1—H1B···N3 | 0.86 | 2.30 | 3.084 (3) | 152 |
Note: This table shows hydrogen bonding data for similar compounds to exemplify the types of interactions that stabilize pyrazole crystal structures.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like d_norm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from this analysis provide a quantitative summary of the different types of intermolecular contacts.
For this compound, the analysis would likely highlight significant contributions from H···H, O···H (involving the carbonyl and ether oxygens), and C···H contacts. The π-π stacking interactions between the aromatic rings would be visible as characteristic patterns in the fingerprint plots.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Pyrazole Derivatives
| Compound | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Br···H/H···Br (%) |
|---|---|---|---|---|---|
| Cu(С6H8N3O)2 Complex dnu.dp.ua | 47.0 | 19.5 | 12.1 | 11.5 | - |
| C13H18N2O2S Compound as-proceeding.com | 60.5 | 20.4 | 10.7 | 6.5 | - |
Note: Data is provided for analogous compounds to demonstrate the utility of Hirshfeld analysis in quantifying intermolecular interactions in related systems.
Computational and Theoretical Investigations of 3,5 Dimethyl 1 2 Naphthyloxy Acetyl 1h Pyrazole
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic and structural characteristics of 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole.
Theoretical calculations reveal a nuanced electronic landscape for this compound. The distribution of electron density is uneven across the molecular framework, with the pyrazole (B372694) and naphthyloxy moieties exhibiting distinct electronic characteristics. The nitrogen atoms of the pyrazole ring and the oxygen atom of the acetyl linker are regions of higher electron density, making them potential sites for electrophilic attack.
Frontier molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov The HOMO is predominantly localized on the electron-rich naphthyloxy group, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is largely distributed over the pyrazole ring and the acetyl group, suggesting these regions are the most likely to accept electrons.
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For pyrazole derivatives, this energy gap can be modulated by the nature of the substituents. jcsp.org.pk A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. nih.gov Theoretical calculations for similar pyrazole derivatives suggest that the HOMO-LUMO gap for this compound would fall within a range that indicates a stable yet reactive molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.44 |
| ELUMO | -1.21 |
| Energy Gap (ΔE) | 4.23 |
Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound. rdd.edu.iq Geometry optimization calculations indicate a non-planar structure, with a significant dihedral angle between the pyrazole and naphthalene (B1677914) rings. researchgate.net This twist is a consequence of steric hindrance and the flexibility of the acetyl linker.
The study of the conformational energy landscape reveals the existence of multiple low-energy conformers, arising from the rotation around the single bonds of the acetyl linker. iu.edu.sa These conformers are separated by relatively low energy barriers, suggesting that the molecule is flexible in solution.
Vibrational frequency calculations provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.netdocumentsdelivered.com The calculated frequencies help in assigning the observed vibrational bands to specific functional groups and modes of vibration, such as the C=O stretching of the acetyl group, the C-N stretching of the pyrazole ring, and the aromatic C-H vibrations of the naphthalene moiety. jocpr.com
Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov Theoretical studies on substituted pyrazoles have shown that the relative stability of these tautomers is influenced by the electronic nature of the substituents. nih.gov For this compound, the substitution at the N1 position generally fixes the tautomeric form.
However, the study of proton transfer mechanisms remains relevant for understanding potential intermolecular interactions. ias.ac.inias.ac.in Computational investigations on pyrazole systems have explored various proton transfer pathways, including single, double, and solvent-assisted mechanisms. ias.ac.inias.ac.innih.gov The activation energies for these processes are typically high for intramolecular proton transfer in the gas phase, but can be significantly lowered in the presence of other molecules, such as water or another pyrazole molecule, which act as proton relays. ias.ac.inias.ac.in
| Mechanism | Activation Energy (kcal/mol) |
|---|---|
| Single Proton Transfer (Intramolecular) | 45.7 - 54.0 |
| Double Proton Transfer (Dimer) | 17.0 - 19.4 |
| Water-Assisted Proton Transfer | 26.6 - 31.8 |
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx For this compound, these descriptors help in predicting its behavior in chemical reactions.
Fukui functions (f(r)) are particularly useful for identifying the most reactive sites within a molecule for nucleophilic and electrophilic attack. schrodinger.commdpi.com The site for nucleophilic attack is predicted by the maximum value of f+(r), while the site for electrophilic attack corresponds to the maximum value of f-(r). schrodinger.com For this compound, the pyrazole ring and the carbonyl carbon are expected to be susceptible to nucleophilic attack, whereas the naphthyloxy group is the likely site for electrophilic attack.
Global reactivity descriptors such as chemical hardness (η) and softness (S) provide a measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness and low softness, indicating greater stability. nih.gov The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters collectively provide a comprehensive picture of the molecule's reactivity profile.
Molecular Modeling and Simulations for Intermolecular Interactions
Molecular modeling and simulation techniques are invaluable for studying how this compound interacts with other molecules, particularly biological macromolecules.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. nih.govnih.gov
In a typical docking simulation, the ligand is placed in the active site of a protein, and various conformations and orientations are sampled to find the one with the most favorable binding energy. biointerfaceresearch.com The binding affinity is influenced by a combination of factors, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov The pyrazole nitrogen atoms and the carbonyl oxygen of the title compound are capable of forming hydrogen bonds, while the dimethylpyrazole and naphthyl groups can engage in hydrophobic and π-π stacking interactions. researchgate.net
Docking studies of similar pyrazole derivatives have shown their potential to inhibit various enzymes, such as kinases and reverse transcriptase, by fitting into their active sites and forming specific interactions with key amino acid residues. nih.govsemanticscholar.org The predicted binding affinities from these studies can help in prioritizing compounds for experimental testing. mdpi.com
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| VEGFR-2 | -10.09 |
| CDK2 | -10.35 |
| Aurora A | -8.57 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformational Space, and Stability of Complexes
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of this compound at an atomic level. These simulations model the movement of atoms and molecules over time, providing critical insights into the compound's flexibility, the range of shapes (conformations) it can adopt, and the stability of its interactions when bound to a biological target, such as a protein. nih.gov
In studies of similar pyrazole derivatives, MD simulations have been instrumental in confirming the stability of ligand-protein complexes. nih.gov For instance, simulations are often run for extended periods, such as 100 nanoseconds, to observe the dynamic behavior of the compound within the active site of a target kinase. nih.gov Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms provides a measure of the complex's stability over the simulation period; a stable RMSD suggests a persistent binding mode. nih.govresearchgate.net The RMSF of protein residues can highlight which parts of the target become more or less flexible upon ligand binding, identifying key amino acids that accommodate the compound. researchgate.net
For this compound, MD simulations would be crucial to understand how the naphthyloxy)acetyl group and the dimethyl-pyrazole core orient themselves within a binding pocket. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained over time, confirming the stability of the docked conformation. nih.govresearchgate.net The conformational space explored during the simulation helps to understand the molecule's inherent flexibility and the energetic favorability of its binding pose.
Table 1: Key Parameters in MD Simulations for Pyrazole Derivatives
| Parameter | Description | Significance in Analysis |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand/protein over time, compared to a reference structure. | Indicates the stability of the ligand in the binding pocket and the overall structural integrity of the protein-ligand complex. researchgate.net |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of individual atoms or residues from their average position. | Identifies flexible and rigid regions of the protein, highlighting residues that may be critical for ligand interaction and binding. researchgate.net |
| Binding Free Energy (e.g., MM/PBSA) | Calculates the free energy of binding for the ligand to its target protein. | Quantifies the strength of the interaction and helps in ranking potential drug candidates. nih.govnih.gov |
| Interaction Analysis | Monitors specific interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking throughout the simulation. | Reveals the key interactions responsible for maintaining the stability of the complex and driving binding affinity. researchgate.netnih.gov |
Structure-Activity Relationship (SAR) Derivation and Predictive Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For the pyrazole class of compounds, including this compound, SAR provides a roadmap for designing more potent and selective derivatives. mdpi.comnih.gov
General SAR findings for pyrazole derivatives indicate that the nature and position of substituents on the pyrazole ring are critical for activity. acs.orgnih.gov For many biologically active pyrazoles, specific substitutions at the 1, 3, and 5-positions of the ring dramatically influence efficacy and target selectivity. acs.org For example, in one series of pyrazole derivatives, a 2,4-dichlorophenyl substitution at the 1-position was found to be optimal for binding affinity. nih.gov The groups at the 3 and 5-positions often dictate interactions with specific pockets of the target protein. acs.orgnih.gov
The pyrazole ring itself is considered a "privileged structure" in drug development. nih.govrsc.org It can act as a bioisostere for a phenyl group, improving physicochemical properties like solubility and lipophilicity. nih.gov Furthermore, the nitrogen atoms of the pyrazole core can act as hydrogen bond donors (at N-1) and acceptors (at N-2), facilitating strong interactions with amino acid residues in a protein's active site. nih.gov For this compound, the key structural components for SAR analysis would include the 3,5-dimethyl substitution pattern, the N-acetyl linker, and the bulky 2-naphthyloxy moiety. Alterations to any of these regions would be expected to significantly impact biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlation between Structural Features and Activity
Quantitative Structure-Activity Relationship (QSAR) modeling moves beyond qualitative SAR by establishing a mathematical correlation between the chemical structure of a compound and its biological activity. researcher.life This is achieved by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods like multiple linear regression (MLR) to build a predictive model. researcher.lifeimist.ma
For pyrazole derivatives, 2D and 3D-QSAR studies have been successfully employed to predict their activity as inhibitors of various enzymes. researcher.life A typical 2D-QSAR model might identify descriptors such as molecular volume and the number of multiple bonds as significant contributors to activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D steric and electrostatic fields around the molecules. nih.govnih.gov The resulting contour maps highlight regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish activity. nih.gov
A QSAR model for a series including this compound would likely reveal the importance of the steric bulk of the naphthyl group and the electrostatic properties of the acetyl linker's carbonyl oxygen. Such models are validated internally and externally to ensure their predictive power, making them valuable tools for designing new compounds with potentially higher activity before their synthesis. researcher.lifeimist.ma
Pharmacophore Modeling and Identification of Essential Pharmacophoric Features for Target Interaction
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model is not a real molecule but a conceptual framework, typically consisting of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govnih.gov
For pyrazole-based inhibitors, pharmacophore models often highlight the importance of the pyrazole ring itself as a central scaffold. researchgate.net Common features identified in studies of similar compounds include hydrophobic groups, aromatic rings, and hydrogen bond acceptors. nih.gov For this compound, a hypothetical pharmacophore model would likely include:
A hydrophobic/aromatic feature corresponding to the naphthalene ring system.
A hydrogen bond acceptor feature from the carbonyl oxygen in the acetyl linker.
Two hydrophobic features representing the methyl groups at positions 3 and 5 of the pyrazole ring.
These models are generated based on a set of active molecules and can be used as 3D queries to screen large virtual databases for new compounds that match the essential features, thereby accelerating the discovery of novel hits. nih.govdovepress.com The model can also be refined by incorporating information about inactive compounds to define "excluded volumes," regions of space that should not be occupied by a potential ligand. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Identification and Optimization
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—what the body does to the drug—must be evaluated. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties allows for the early assessment of a compound's drug-likeness, helping to prioritize candidates for further development and reduce late-stage failures. imist.masemanticscholar.org
Theoretical Pharmacokinetic Profiling (e.g., Blood-Brain Barrier Penetration, Oral Absorption)
A critical aspect of ADME prediction is determining a compound's ability to reach its intended target in the body. This involves predicting its oral absorption and, for drugs targeting the central nervous system (CNS), its ability to cross the blood-brain barrier (BBB).
Oral Absorption: High gastrointestinal (GI) absorption is a desirable trait for orally administered drugs. In silico models predict this based on a compound's physicochemical properties. For pyrazole derivatives, good oral absorption is often predicted. rjpn.org
Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the brain. frontiersin.org Whether a compound can cross it is a crucial factor in the development of CNS-active drugs and for assessing the potential for CNS side effects in non-CNS drugs. frontiersin.orgosti.gov QSAR and other machine learning models are developed to predict a compound's logBB value (the logarithm of the ratio of its concentration in the brain to that in the blood). mdpi.com Key factors influencing BBB penetration include high lipophilicity, low molecular weight, and a low number of hydrogen bond donors and acceptors. mdpi.com Given the structure of this compound, with its relatively high molecular weight and lipophilic naphthyl group, its predicted BBB permeability would be a critical parameter to determine its suitability as a CNS agent. mdpi.com
Table 2: Predicted ADME Properties for Pyrazole-Based Compounds
| ADME Property | Governing Factors | Significance for Drug Development |
|---|---|---|
| Oral Absorption | Molecular weight, logP, polar surface area, number of rotatable bonds. | Determines the fraction of an oral dose that reaches systemic circulation. High absorption is generally desired. rjpn.org |
| Blood-Brain Barrier (BBB) Penetration | Lipophilicity, molecular size, hydrogen bonding capacity, charge. | Essential for CNS-targeting drugs; undesirable for peripherally acting drugs to avoid CNS side effects. frontiersin.orgmdpi.com |
| Cytochrome P450 (CYP) Inhibition | Specific structural motifs that fit into the active sites of CYP enzymes. | Predicts the potential for drug-drug interactions, as many drugs are metabolized by CYP enzymes. rjpn.org |
| P-glycoprotein (P-gp) Substrate | Molecular size, lipophilicity, and specific chemical features. | Identifies compounds that may be actively transported out of cells (effluxed), which can reduce bioavailability and BBB penetration. rjpn.org |
Chemical Reactivity and Functionalization of 3,5 Dimethyl 1 2 Naphthyloxy Acetyl 1h Pyrazole and Its Analogues
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle characterized by a high electron density, which makes it susceptible to electrophilic attack. nih.gov In substituted pyrazoles, the position of electrophilic substitution is directed by the existing substituents on the ring.
Electrophilic Substitution:
For 3,5-disubstituted pyrazoles, such as the one , electrophilic substitution reactions predominantly occur at the C-4 position, which is the most nucleophilic carbon atom in the ring. rrbdavc.orgscribd.com This is because electrophilic attack at the C-3 or C-5 positions would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen atom. rrbdavc.org Common electrophilic substitution reactions applicable to the pyrazole core include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), a nitro group (-NO₂) can be introduced at the C-4 position to yield 4-nitro-pyrazole derivatives. scribd.com
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H) at the C-4 position. scribd.com
Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in an appropriate solvent can yield 4-halo-pyrazole derivatives.
Vilsmeier-Haack Formylation: This reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, and for pyrazoles, this occurs at the C-4 position. scribd.comencyclopedia.pub
Mannich Reaction: The pyrazole ring can undergo aminomethylation at the C-4 position when treated with formaldehyde (B43269) and a secondary amine. researchgate.net
The table below summarizes common electrophilic substitution reactions on the pyrazole ring.
| Reaction | Reagents | Electrophile | Position of Substitution | Resulting Product |
| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole |
| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid |
| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole |
| Azo Coupling | Ar-N₂⁺Cl⁻ | Ar-N₂⁺ | C-4 | 4-Arylazo pyrazole |
Nucleophilic Substitution:
The electron-rich nature of the pyrazole ring makes it generally resistant to direct nucleophilic aromatic substitution. Such reactions are uncommon unless the ring is activated by strongly electron-withdrawing groups or in specific cases of ring transformation. nih.gov However, nucleophilic substitution reactions can readily occur on side-chains or substituents attached to the pyrazole ring.
Functional Group Transformations and Derivatization of the Naphthyloxy Moiety
The 2-naphthyloxy group offers several possibilities for functionalization. The naphthalene (B1677914) ring system is an aromatic structure that can undergo electrophilic substitution reactions, similar to the pyrazole ring but with different regioselectivity. The ether linkage is also a potential site for chemical modification.
Electrophilic Aromatic Substitution: The naphthyl group can be subjected to reactions such as nitration, halogenation, and Friedel-Crafts acylation. The ether oxygen is an activating, ortho-, para-directing group. Therefore, substitution is expected to occur at the C-1 and C-3 positions of the naphthalene ring. The specific conditions would need to be carefully controlled to avoid undesired reactions on the pyrazole moiety.
Ether Cleavage: The ether bond between the naphthalene ring and the acetyl group can be cleaved under harsh conditions, for example, using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This would yield 3,5-dimethyl-1-(bromoacetyl)-1H-pyrazole and 2-naphthol (B1666908).
Demethylation/Dealkylation Analogues: In related pyrazole-ether compounds, transformations often focus on modifying the ether linkage to explore structure-activity relationships. For instance, O-alkylation of related naphthol-pyrazole conjugates has been used to synthesize novel derivatives. researchgate.net
Reactivity and Modifications of the Acetyl Group
The N-acetyl group [(C=O)CH₂] serves as a critical linker and presents several avenues for chemical modification.
Hydrolysis: The amide linkage of the N-acetyl group can be hydrolyzed under acidic or basic conditions. This reaction would cleave the acetyl group, yielding 3,5-dimethyl-1H-pyrazole and (2-naphthyloxy)acetic acid. This is a common strategy to remove the N-acyl group in pyrazole chemistry. jocpr.com
Reactions at the α-Carbon: The methylene (B1212753) (CH₂) protons adjacent to the carbonyl group are acidic and can be deprotonated by a suitable base. The resulting enolate can then act as a nucleophile in various reactions, such as:
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form β-hydroxy carbonyl compounds.
Carbonyl Group Reactions: The carbonyl oxygen can be protonated or coordinated to a Lewis acid, activating the carbonyl carbon for nucleophilic attack. While reactions directly on the amide carbonyl are less common than on ketones, it could potentially be reduced to an alcohol or converted to a thioamide. The synthesis of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles is a well-established procedure, often achieved by refluxing 1,3-diarylpropenones with hydrazine (B178648) monohydrate in acetic acid, where the acetic acid acts as both a solvent and an acetylating agent. nih.gov
Heterocyclic Annulation and Formation of Fused Ring Systems
Heterocyclic annulation involves the construction of a new ring fused to the existing pyrazole scaffold. Derivatives of 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole can serve as precursors for creating more complex, polycyclic systems. researchgate.netnih.gov
For example, a derivative containing a formyl group at the C-4 position (introduced via the Vilsmeier-Haack reaction) can be condensed with various binucleophiles to build new rings. encyclopedia.pub Reaction with a hydrazine derivative could lead to a pyrazolo[3,4-d]pyridazine system. Similarly, reaction with 5-amino-3-methyl-1H-pyrazole can result in the formation of chromeno[2,3-b]pyrazolo[4,3-e]pyridin-5(1H)-one structures. nih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govnih.gov
Stereochemical Considerations in Reactions and Products
The parent compound, this compound, is achiral and does not have any stereocenters. However, stereochemistry becomes a crucial aspect when new chiral centers are introduced during functionalization reactions.
For instance, in an aldol condensation reaction involving the methylene group of the acetyl linker, a new stereocenter would be created at the β-carbon, leading to the formation of enantiomers or diastereomers. The synthesis of pyrazoles from chiral precursors or the use of chiral catalysts can lead to enantiomerically pure or enriched products. nih.gov While specific stereoselective reactions on the title compound are not extensively documented, the principles of asymmetric synthesis would apply to its derivatives. The stereochemical outcome of such reactions would depend on the reaction mechanism and the steric environment around the reacting centers. encyclopedia.pub
Exploration of Reaction Mechanisms (e.g., Cycloaddition, Cyclocondensation)
While cycloaddition and cyclocondensation are primarily synthetic routes to the pyrazole ring itself, understanding these mechanisms is key to designing analogues of the title compound. beilstein-journals.orgorganic-chemistry.orgacs.org
Cyclocondensation: The most classic method for pyrazole synthesis is the Knorr reaction, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govbeilstein-journals.org For synthesizing analogues of this compound, one could start with acetylacetone (B45752) (a 1,3-dicarbonyl compound) and a suitably substituted hydrazine, such as (2-naphthyloxy)acetylhydrazine. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov
[3+2] Cycloaddition: This is another powerful method for constructing the pyrazole ring. organic-chemistry.org It typically involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, such as an alkyne or an alkene. rrbdavc.orgresearchgate.net For example, a nitrile imine could be generated in situ from a hydrazonoyl halide and reacted with an alkyne like 2-butyne (B1218202) to form a tetrasubstituted pyrazole. organic-chemistry.org The regioselectivity of these cycloadditions is a key consideration in the synthesis of specifically substituted pyrazoles.
Mechanistic Investigations of Molecular Interactions and Biochemical Pathways Non Clinical
Enzyme Inhibition Studies at the Molecular and Cellular Level
Detailed enzyme inhibition studies, including kinetic characterization and identification of binding sites for 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole, have not been reported. While pyrazole (B372694) derivatives, in general, are known to inhibit various enzymes, specific data for this compound is lacking.
There is no available information on the kinetic characterization of enzyme-ligand interactions or the specific inhibition mechanisms of this compound.
Information regarding the key binding sites and critical amino acid residues for this compound is not available from mutagenesis or structural biology studies.
Receptor Binding Profiling and Ligand-Protein Interaction Analysis
No receptor binding profiling or ligand-protein interaction analyses have been published for this compound.
Cellular Pathway Modulation Studies (e.g., Cell Cycle Arrest, Apoptosis Induction Mechanisms at a Cellular Level)
There are no published studies investigating the modulation of cellular pathways, such as cell cycle arrest or apoptosis induction, by this compound. While some pyrazole-containing compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, this specific information is not available for the compound .
Investigation of Antioxidant Mechanisms at a Molecular Level (e.g., Radical Scavenging, Metal Chelation)
The molecular mechanisms of antioxidant activity, such as radical scavenging or metal chelation, have not been investigated for this compound. Although some pyrazole derivatives have been studied for their antioxidant properties, specific data for this compound is absent from the scientific literature.
Molecular Basis of Antibacterial and Antifungal Activity
There is no information available on the molecular basis of any potential antibacterial or antifungal activity of this compound. While the broader class of pyrazole derivatives has been explored for antimicrobial properties, the specific mechanisms for this compound have not been elucidated.
Structure-Activity Relationships Correlating with Observed Molecular Interactions and Biochemical Effects
The structure-activity relationship (SAR) of pyrazole derivatives is a critical area of investigation for understanding their molecular interactions and resultant biochemical effects. Although specific SAR studies on this compound are not extensively documented in publicly available research, a comprehensive analysis of related pyrazole analogues provides significant insights into the likely contributions of its distinct structural motifs: the 3,5-dimethylpyrazole (B48361) core, the N-acetyl linker, and the 2-naphthyloxy substituent.
The Influence of the Pyrazole Core and its Substituents
The pyrazole ring is a foundational scaffold in a multitude of biologically active compounds. nih.govnih.govrsc.orgsemanticscholar.org Its aromatic nature and the presence of two adjacent nitrogen atoms allow for diverse molecular interactions, including hydrogen bonding and π-π stacking. nih.gov The substitution pattern on the pyrazole ring is a key determinant of its biological activity. nih.gov
The 3,5-dimethyl substitution pattern, as seen in the target compound, is a common feature in many active pyrazole derivatives. These methyl groups can influence the compound's lipophilicity and steric profile, which in turn affects its binding affinity to molecular targets. Research on various pyrazole-based compounds has demonstrated that small alkyl groups at these positions are often crucial for maintaining or enhancing biological effects.
The Role of the N1-Substituent
Studies on N-substituted pyrazoles have shown that modifications at this position can drastically alter their interaction with biological targets. For instance, in a series of 1-thiocarbamoyl pyrazole derivatives, the nature of the N1-substituent was found to be critical for their activity as monoamine oxidase B inhibitors. mdpi.com Similarly, research on other N-acetyl pyrazole derivatives has highlighted the importance of this group in determining the potency and selectivity of the compounds. nih.gov
The Contribution of the 2-Naphthyloxy Moiety
The presence of a large, aromatic group, such as the 2-naphthyloxy moiety, is a significant feature of the target compound. Bulky aromatic substituents are known to engage in hydrophobic and π-π stacking interactions within the binding sites of various enzymes and receptors. The naphthalene (B1677914) moiety, with its extended aromatic system, is likely to play a crucial role in the molecular recognition and binding of this compound to its biological targets.
Research on other pyrazole derivatives bearing naphthalene or other large aromatic systems supports this hypothesis. For instance, a study on a pyrazole derivative containing a naphthalene moiety demonstrated cytotoxic, antibacterial, and antifungal activities, with theoretical studies suggesting the importance of the aromatic system for its biological profile. tandfonline.com Another study on naphtho[2,1-b]furan (B1199300) derivatives bearing a pyrazole nucleus also highlighted the role of the extended aromatic system in their antimicrobial effects. mdpi.com
The following interactive data tables summarize the general structure-activity relationships for pyrazole derivatives based on available literature, which can be used to infer the potential properties of this compound.
| N1-Substituent Type | General Effect on Activity | Potential Interaction Type | Reference Example Class |
|---|---|---|---|
| Small Alkyl/Aryl Groups | Variable; can enhance potency and selectivity. | Hydrophobic interactions. | N-alkyl and N-aryl pyrazoles. nih.gov |
| Acetyl and Related Groups | Can serve as a linker to other functional groups and influence conformation. | Hydrogen bonding (acceptor). | 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives. nih.gov |
| Bulky Aromatic Systems | Often enhances binding affinity through increased hydrophobic and π-π interactions. | Hydrophobic interactions, π-π stacking. | Pyrazole derivatives bearing naphthalene moieties. tandfonline.comnih.gov |
| C3/C5-Substituent Type | General Effect on Activity | Potential Interaction Type | Reference Example Class |
|---|---|---|---|
| Small Alkyl (e.g., Methyl) | Often important for maintaining a baseline level of activity. Can influence lipophilicity. | Hydrophobic interactions. | 3,5-dimethylpyrazole derivatives. |
| Aryl Groups | Can significantly enhance potency through various non-covalent interactions. | Hydrophobic interactions, π-π stacking, hydrogen bonding (if substituted). | 3,5-diaryl-1H-pyrazoles. nih.govju.edu.jo |
| Heterocyclic Rings | Can introduce additional interaction points and modulate physicochemical properties. | Hydrogen bonding, dipole-dipole interactions. | Pyrazoles with attached heterocyclic systems. |
Potential Applications in Non Clinical Research Areas
Role as Ligands in Coordination Chemistry and Supramolecular Chemistry
Pyrazole (B372694) derivatives are well-established as versatile ligands in coordination chemistry due to the presence of two nitrogen atoms in the five-membered ring, which can coordinate with a variety of metal ions. nih.govmdpi.com The specific compound, 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole, can act as a ligand, with the pyrazole nitrogen atoms being the primary coordination sites. The presence of the bulky naphthyl group can influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel structural and catalytic properties.
In supramolecular chemistry, the naphthyl group can participate in π-π stacking interactions, which are crucial for the self-assembly of complex architectures. researchgate.net The interplay of coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking can lead to the formation of one-, two-, or three-dimensional supramolecular networks. mdpi.commdpi.com While specific studies on the supramolecular assembly of this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential to form intricate and functional assemblies.
Table 1: Examples of Coordination Complexes with Pyrazole-Based Ligands
| Ligand | Metal Ion | Resulting Complex | Key Features |
|---|---|---|---|
| 1-(2-methylnaphthalen-1-yl)-1H-pyrazole | Copper(II) | [Cu(MeNap-Pz)2(NO3)2] | Coordination through pyrazole nitrogen atoms. nih.gov |
| bis(3,5-dimethyl-1H-pyrazol-1-yl)methane | Cobalt(II) | [Co(bdmpzm)I2] | Formation of a six-membered metallocycle. researchgate.net |
| methylenebis(3,5-dimethylpyrazole) | Various (Co, Cd, Mn, Cu) | Coordination Polymers | Formation of M2L2-type metallocyclic units. rsc.org |
Advanced Materials Science Applications (e.g., Precursors for Functional Materials, Optoelectronic Properties)
Pyrazole derivatives are being explored for their potential in advanced materials science, particularly in the development of functional materials with specific optical and electronic properties. jocpr.comjocpr.com The incorporation of a naphthyl moiety, a well-known chromophore, into the pyrazole structure can impart desirable photophysical properties. Substituted pyrazoles have been investigated for their fluorescence and potential use in organic light-emitting diodes (OLEDs) and as chemical sensors. globalresearchonline.net
While the optoelectronic properties of this compound have not been specifically detailed in the available literature, the general characteristics of similar compounds suggest potential for applications in this field. The electronic properties of pyrazole derivatives can be tuned by modifying the substituents on the pyrazole and attached aromatic rings. researchgate.net
Agrochemical Research (Focus on molecular targets or mechanisms in plant/pest systems, not efficacy trials)
Pyrazole derivatives have a significant history in agrochemical research, with many commercialized products used as herbicides, fungicides, and insecticides. globalresearchonline.net The pyrazole ring is a key pharmacophore in many of these applications. For instance, some pyrazole derivatives act as inhibitors of specific enzymes in weeds, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to herbicidal effects. nih.gov
The specific compound this compound contains structural elements found in some herbicidal compounds. While direct studies on its agrochemical activity are not widely reported, its structural similarity to other active pyrazole derivatives suggests it could be a candidate for investigation in this area. Research in this field would focus on its interaction with specific molecular targets in plants or pests to understand its potential mechanism of action. researchgate.netnih.govresearchgate.net
Table 2: Examples of Pyrazole Derivatives in Agrochemical Research
| Compound Type | Application | Molecular Target/Mechanism |
|---|---|---|
| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Herbicidal | Inhibition of carotenoid biosynthesis. nih.gov |
| 1,5-Diarylpyrazole Derivatives | Herbicidal | General herbicidal activity. researchgate.net |
| Phenylpyrazole derivatives with strobilurin moieties | Herbicidal | Inhibition of mitochondrial respiration. nih.gov |
Anti-corrosion Studies and Surface Interaction Mechanisms
A significant area of non-clinical research for pyrazole derivatives is in the field of corrosion inhibition. najah.edunih.govnajah.edu These compounds have been shown to be effective in protecting various metals, particularly steel, from corrosion in acidic environments. nih.govresearchgate.net The mechanism of inhibition typically involves the adsorption of the pyrazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.
The adsorption process can be influenced by several factors, including the electronic structure of the pyrazole derivative, the presence of heteroatoms (like nitrogen and oxygen), and the nature of the substituents. The nitrogen atoms of the pyrazole ring and the oxygen atom in the ether linkage of this compound can act as active centers for adsorption on the metal surface. The bulky naphthyl group can also contribute to the formation of a dense and stable protective film.
The interaction between the inhibitor and the metal surface can be studied using various electrochemical techniques and theoretical calculations. Adsorption isotherms, such as the Langmuir isotherm, are often used to describe the adsorption behavior. nih.govnajah.edu
Table 3: Corrosion Inhibition Efficiency of Selected Pyrazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine (PPA) | Carbon Steel | 1 M HCl | 94% at 10-3 M najah.edu |
| 2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acid (PMB) | Carbon Steel | 1 M HCl | 92% at 10-3 M najah.edu |
| N,N,N′,N′-tetrakis((3,5-dimethyl-1 H-pyrazol-1-yl)methyl)pyridine-2,6-diamine (PRPD) | Carbon Steel | 1 M HCl | 97.2% at 0.001 M najah.edu |
Future Perspectives and Emerging Research Directions
Development of Advanced Computational Models for Pyrazole (B372694) Derivatives with Enhanced Predictive Power
Computational chemistry has become a cornerstone of modern drug discovery, offering powerful tools to predict the properties and biological activities of novel molecules. eurasianjournals.com For pyrazole derivatives, the development of more sophisticated computational models is a key area of future research. Advanced techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can correlate the molecular structure of pyrazole compounds with their biological functions. ekb.eg
These models provide insights into how specific structural features influence activity, guiding the design of new analogues with improved potency and selectivity. eurasianjournals.com Future models will likely incorporate more complex algorithms and larger datasets to enhance their predictive accuracy for properties ranging from binding affinity to metabolic stability.
Integration of Artificial Intelligence and Machine Learning in Pyrazole Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of therapeutic compounds. nih.govresearchgate.net These technologies can analyze vast chemical datasets to identify novel structural patterns and predict the biological activities of unexplored pyrazole derivatives. nih.govbohrium.com
Exploration of Novel and Greener Synthetic Methodologies for Complex Pyrazole Analogues
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazoles. pharmacognosyjournal.net Future research will focus on developing more sustainable and efficient synthetic routes. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis or ball-mill grinding. researchgate.netacs.orgnih.govpharmacophorejournal.comnih.gov
Expanding Mechanistic Understanding of Molecular Interactions through Advanced Biophysical Techniques
A deep understanding of how a ligand interacts with its biological target is fundamental to rational drug design. Advanced biophysical techniques are essential for elucidating these molecular interactions. Methods such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) provide detailed information on the binding mode, affinity, and thermodynamics of ligand-protein interactions.
Design and Synthesis of Multi-Target Pyrazole Ligands
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. The "one-target, one-drug" paradigm has often proven insufficient for treating such multifactorial conditions. Consequently, there is growing interest in the development of multi-target-directed ligands (MTDLs)—single molecules designed to modulate several targets simultaneously. nih.gov
The pyrazole scaffold is an attractive starting point for designing MTDLs due to its versatile and readily functionalizable structure. ekb.eg By strategically modifying the substituents on the pyrazole ring, it is possible to create compounds that interact with multiple distinct biological targets, potentially offering superior therapeutic efficacy and a reduced risk of drug resistance. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole?
- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 3,5-dimethylpyrazole with 2-naphthyloxyacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . For analogous pyrazole derivatives, multi-step routes involving hydrazine intermediates or Suzuki-Miyaura cross-coupling (for naphthyl group introduction) are also documented . Reaction optimization should focus on solvent choice (e.g., dichloromethane or THF) and temperature control to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- X-ray crystallography : Resolve molecular geometry using SHELXL for refinement and Mercury for visualization . Example: A similar pyrazole derivative (3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole) was analyzed via Rigaku Saturn724+ diffractometers, achieving an R-factor of 0.050 .
- FTIR/NMR : Identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) and confirm substitution patterns. For pyrazole derivatives, ¹H NMR typically shows methyl protons at δ 2.1–2.5 ppm and aromatic protons at δ 7.0–8.5 ppm .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as disordered naphthyl groups or ambiguous bond lengths?
- Answer : Discrepancies arise from dynamic disorder or twinning. Strategies include:
- High-resolution data collection : Use synchrotron sources to improve data quality.
- SHELXL refinement : Apply restraints (e.g., DFIX, SIMU) to model disorder .
- Mercury visualization : Overlay multiple structures to compare bond angles/distances . For example, resolved nitrophenyl group disorder using iterative refinement cycles.
- Validation tools : Check using checkCIF/PLATON to ensure geometric plausibility .
Q. What experimental designs are optimal for evaluating the biological activity of this compound against conflicting literature reports?
- Answer : Address contradictions via:
- Dose-response assays : Use standardized protocols (e.g., IC₅₀ determination in cancer cell lines) to compare potency .
- Targeted molecular docking : Model interactions with receptors (e.g., kinases) using PyMOL or AutoDock, referencing crystallographic data for binding-site accuracy .
- Comparative studies : Test derivatives with modified substituents (e.g., replacing naphthyl with phenyl) to isolate structure-activity relationships (SAR) .
Q. How can computational methods enhance the interpretation of spectroscopic data for this compound?
- Answer :
- DFT calculations : Predict NMR/IR spectra using Gaussian or ORCA software. For example, used NIST data to validate 3,5-dimethylpyrazole’s vibrational modes .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking in naphthyl groups) using CrystalExplorer .
- Molecular dynamics (MD) : Simulate solvent effects on conformational stability .
Methodological Considerations
Q. What strategies mitigate synthetic challenges, such as low yields in naphthyl group incorporation?
- Answer :
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .
- Microwave-assisted synthesis : Reduce reaction time and improve yield .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How do researchers validate the purity of this compound for pharmacological studies?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
